methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride

Description

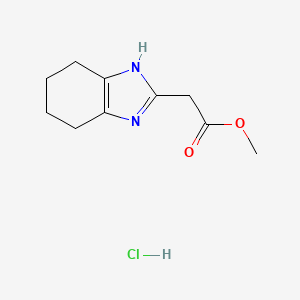

Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride is a heterocyclic compound featuring a 4,5,6,7-tetrahydro-1H-1,3-benzodiazole (a bicyclic structure with a five-membered diazole ring fused to a cyclohexene ring) linked to a methyl acetate group via a methylene bridge. Its molecular formula is C₉H₁₃ClN₂O₂, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound’s structure (Fig.

Properties

IUPAC Name |

methyl 2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9;/h2-6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXNNNFHCYTGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=C(N1)CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl chloroacetate in the presence of a base to form the intermediate, which is then cyclized to form the benzodiazole ring. The final product is obtained by methylation and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce various substituted benzodiazole derivatives .

Scientific Research Applications

Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and industrial utility. Below is a detailed comparison with structurally analogous compounds, emphasizing key differences in ring systems, substituents, and functional groups.

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: The benzodiazole core in the target compound (five-membered, two nitrogens) contrasts with diazepine (seven-membered, two nitrogens) and pyrimidine (six-membered, two nitrogens) in analogous compounds. Saturation in the heterocycle (e.g., tetrahydro derivatives) reduces aromaticity but improves solubility and metabolic stability .

Functional Group Variations: The ester group in the target compound distinguishes it from azoamidine-containing analogs (e.g., polymerization initiators in ). Esters are prone to hydrolysis, making the target compound suitable for prodrug design or controlled-release applications, whereas azoamidines generate radicals for initiating polymer chains . Salt Form: The hydrochloride (HCl) in the target compound versus dihydrochloride (2HCl) in others affects solubility and crystalline packing. Monohydrochlorides generally have lower solubility than dihydrochlorides but may offer better stability .

Synthetic Utility :

- The target compound’s ester group likely derives from esterification of its parent carboxylic acid (2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid), a reaction facilitated by acid catalysis . In contrast, azoamidine compounds require radical-initiated coupling or diazotization .

Research Findings and Implications

- Stability and Reactivity : The absence of an azo group (-N=N-) in the target compound suggests greater thermal stability compared to azoamidine-based initiators, which decompose exothermically to release nitrogen radicals . This makes the target compound less suitable for polymerization but more viable in environments requiring prolonged stability.

- Pharmacological Potential: Benzodiazole derivatives are explored for antiviral, anticancer, and CNS-targeting activities due to their ability to mimic purine bases or interact with enzymes. The ester moiety could serve as a prodrug motif, enabling improved bioavailability .

- Industrial Applications : While azoamidine analogs are prioritized as water-soluble initiators in polymer chemistry, the target compound’s structural uniqueness may position it as a specialty intermediate in fine chemical synthesis .

Biological Activity

Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, effects on various cell types, and relevant case studies.

- Molecular Formula : C9H12ClN3O2

- Molecular Weight : 219.66 g/mol

- CAS Number : 88883-75-4

The compound features a tetrahydro-benzodiazole moiety which is known for its ability to interact with various biological targets.

This compound exerts its biological effects through several mechanisms:

- Cell Signaling Modulation : The compound can influence signaling pathways by interacting with specific receptors or enzymes. This interaction can lead to either activation or inhibition of these biomolecules, altering cellular responses.

- Gene Expression Regulation : It has been shown to affect the expression of genes involved in critical cellular functions. This modulation can lead to changes in protein synthesis that are essential for cell survival and proliferation.

- Antiproliferative Activity : Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, studies have demonstrated significant activity against MCF-7 breast cancer cells with IC50 values in the low nanomolar range .

In Vitro Studies

In vitro studies have highlighted the following biological activities:

-

Antiproliferative Effects : this compound has shown potent antiproliferative effects on several cancer cell lines. For example:

Cell Line IC50 (nM) MCF-7 (Breast) 10 - 33 MDA-MB-231 (Triple-negative breast cancer) 23 - 33

These results indicate that the compound may serve as a potential therapeutic agent in treating breast cancer .

Mechanistic Insights

The compound's mechanism includes:

- Tubulin Destabilization : It has been observed to inhibit tubulin polymerization, which is crucial for cell division. This effect leads to cell cycle arrest and apoptosis in cancer cells .

- Flow Cytometry Analysis : Flow cytometry studies confirmed that treatment with this compound resulted in G2/M phase arrest in MCF-7 cells, leading to increased apoptosis rates .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Research on Anticancer Properties : A study published in MDPI found that the compound exhibited significant cytotoxicity against MCF-7 cells and induced apoptosis through specific signaling pathways .

- Stability Studies : Stability assessments indicate that the compound maintains its integrity under various pH conditions (pH 4, 7.4, and 9), suggesting it could be viable for further pharmacological development .

- Comparative Analysis with Other Compounds : When compared to established chemotherapeutics like CA-4 (a known antitumor agent), this compound demonstrated comparable potency and stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.